Lasofoxifene Tartrate ERα Binding Affinity: Comparative IC50 Values Against Key SERMs
Lasofoxifene tartrate exhibits high-affinity binding to human ERα with an IC50 of 1.5 nM . This potency is notably higher than that reported for tamoxifen (IC50 ~100-500 nM for ERα in competitive binding assays) and is comparable to or exceeds that of raloxifene [1]. The compound's binding affinity is a key determinant of its in vivo efficacy and selectivity profile [2].
| Evidence Dimension | ERα Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Tamoxifen: ~100-500 nM (range from literature); Raloxifene: ~0.7-2 nM (range from literature) |
| Quantified Difference | Lasofoxifene exhibits a ~67- to 333-fold higher potency than tamoxifen based on lower-end estimates, and is within the same high-affinity range as raloxifene. |
| Conditions | In vitro competitive binding assay using human ERα |
Why This Matters
This high-affinity binding underpins lasofoxifene's efficacy at low clinical doses (0.5 mg/day) and distinguishes it from first-generation SERMs like tamoxifen, which require higher doses and exhibit more complex metabolite profiles.
- [1] Grese TA, et al. J Med Chem. 1997;40(2):146-67. (as background for tamoxifen/raloxifene affinity ranges) View Source
- [2] Vajdos FF, et al. Proc Natl Acad Sci U S A. 2007;104(14):5662-7. View Source
